REACTION_CXSMILES
|
[O:1]1[C:10]2[CH:9]=[C:8]([CH:11](O)[CH2:12][Si](C)(C)C)[N:7]=[CH:6][C:5]=2[O:4][CH2:3][CH2:2]1.CC(C)([O-])C.[K+]>O1CCCC1>[CH:11]([C:8]1[N:7]=[CH:6][C:5]2[O:4][CH2:3][CH2:2][O:1][C:10]=2[CH:9]=1)=[CH2:12] |f:1.2|
|
Name
|
( d )
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
O1CCOC=2C=NC(=CC21)C(C[Si](C)(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
7.6 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 2 hours the mixture was partitioned between ethyl acetate—half saturated aqueous ammonium chloride solution
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=CC2=C(C=N1)OCCO2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 145.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |